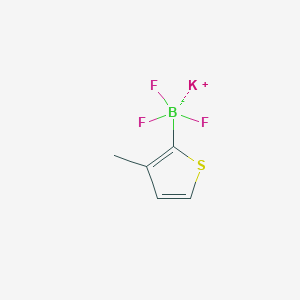
Potassium trifluoro(3-methylthiophen-2-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(3-methylthiophen-2-yl)borate is an organoboron compound with the molecular formula C5H5BF3KS. It is a solid compound that is typically stored under an inert atmosphere at low temperatures to maintain its stability . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Potassium trifluoro(3-methylthiophen-2-yl)borate can be synthesized through the reaction of organoboronic acids with potassium bifluoride (KHF2). This method involves the fluorination of the boronic acid to form the trifluoroborate salt . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Análisis De Reacciones Químicas
Potassium trifluoro(3-methylthiophen-2-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes depending on the reaction conditions and reagents used.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-methylthiophen-2-yl)borate has several scientific research applications:
Biology and Medicine: While its direct applications in biology and medicine are less common, the compounds synthesized using this reagent can have significant biological activity and are used in drug development.
Mecanismo De Acción
The primary mechanism of action for potassium trifluoro(3-methylthiophen-2-yl)borate in chemical reactions involves its role as a nucleophilic partner in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Potassium trifluoro(3-methylthiophen-2-yl)borate can be compared with other similar compounds, such as:
Potassium 5-formylthiophene-2-trifluoroborate: This compound has a similar structure but with a formyl group at the 5-position of the thiophene ring.
Potassium 2-methylthiophenyltrifluoroborate: This compound has a methyl group at the 2-position of the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
IUPAC Name |
potassium;trifluoro-(3-methylthiophen-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-3-10-5(4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCULSLAMBWURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CS1)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)



![rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B2921470.png)


![3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2921473.png)
![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)

